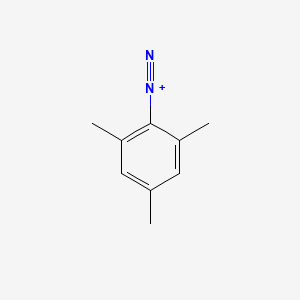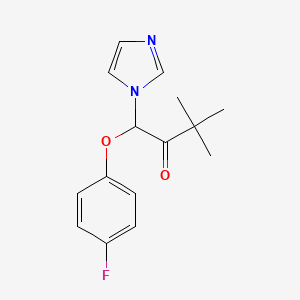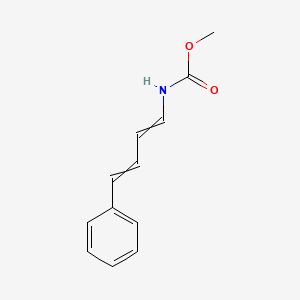
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate is an organic compound with the molecular formula C12H13NO2. It consists of a carbamate group attached to a 4-phenylbuta-1,3-diene moiety. This compound is notable for its unique structure, which combines aromatic and conjugated diene systems, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-phenylbuta-1,3-dien-1-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-phenylbuta-1,3-diene with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring and the diene system can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism by which methyl (4-phenylbuta-1,3-dien-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group.
Phenyl carbamate: Contains a phenyl group attached to the carbamate moiety.
4-Phenylbutadiene: Lacks the carbamate group but shares the diene structure.
Uniqueness
Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate is unique due to its combination of aromatic and conjugated diene systems with a carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
53106-73-3 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
methyl N-(4-phenylbuta-1,3-dienyl)carbamate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)13-10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3,(H,13,14) |
Clave InChI |
VRBVHXFEYRZRGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC=CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
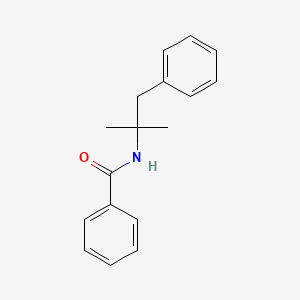
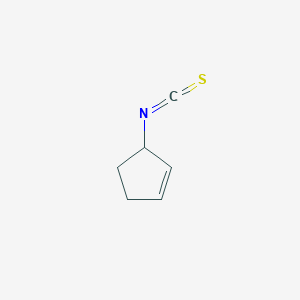
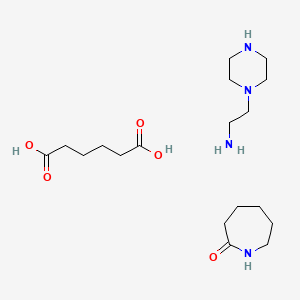
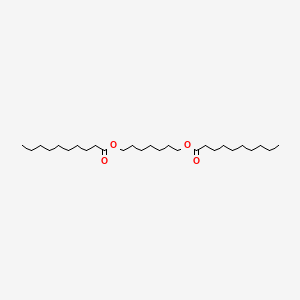
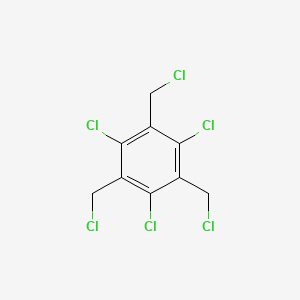
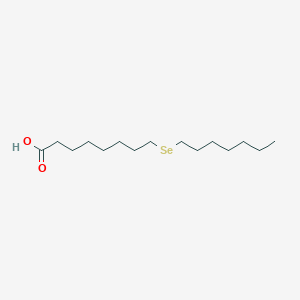

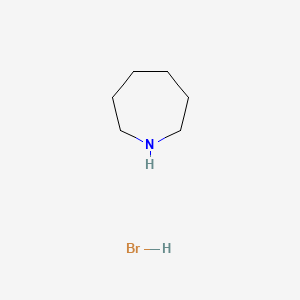
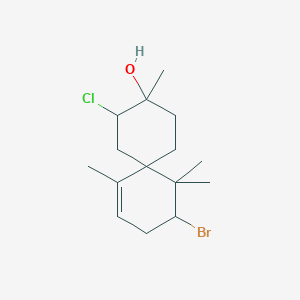
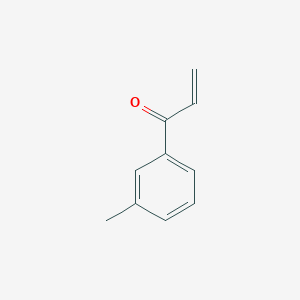
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
